4-Ethyl-3-fluorobenzoic acid 4-Ethyl-3-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1142924-72-8; 37135-28-7
VCID: VC4372709
InChI: InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=C(C=C(C=C1)C(=O)O)F
Molecular Formula: C9H9FO2
Molecular Weight: 168.167

4-Ethyl-3-fluorobenzoic acid

CAS No.: 1142924-72-8; 37135-28-7

Cat. No.: VC4372709

Molecular Formula: C9H9FO2

Molecular Weight: 168.167

* For research use only. Not for human or veterinary use.

4-Ethyl-3-fluorobenzoic acid - 1142924-72-8; 37135-28-7

Specification

CAS No. 1142924-72-8; 37135-28-7
Molecular Formula C9H9FO2
Molecular Weight 168.167
IUPAC Name 4-ethyl-3-fluorobenzoic acid
Standard InChI InChI=1S/C9H9FO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key GFZWTENMZHZIMV-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Physical Characteristics

Experimental and predicted physicochemical parameters include:

PropertyValueSource
Molecular Weight168.16 g/mol
Density1.218 g/cm³ (predicted)
Boiling Point285.5±20.0°C (predicted)
LogP (Partition Coefficient)2.0863
Topological Polar Surface Area37.3 Ų
AppearanceLight-red to brown solid

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic ethyl group and aromatic system, but demonstrates good solubility in polar aprotic solvents like DMSO and DMF .

Synthetic Methodologies

Primary Synthetic Routes

Four principal methods dominate the synthesis of 4-ethyl-3-fluorobenzoic acid:

2.1.1 Friedel-Crafts Alkylation
Ethylation of 3-fluorobenzoic acid derivatives using ethyl chloride/aluminum trichloride, followed by oxidation to the carboxylic acid. This method achieves ~65-72% yields but requires careful control of reaction conditions to prevent over-alkylation.

2.1.2 Halogen Exchange
Fluorination of 4-ethyl-3-bromobenzoic acid via Balz-Schiemann reaction using tetrafluoroboric acid and sodium nitrite . This route benefits from commercial availability of brominated precursors but generates hazardous byproducts.

2.1.3 Carboxylation of Ethylfluorobenzene
Directed ortho-metalation of 4-ethylfluorobenzene followed by quenching with solid CO₂, as demonstrated in similar fluorobenzoic acid syntheses. This method provides excellent regiocontrol but requires cryogenic conditions (-78°C).

2.1.4 Microbial Biotransformation
Emerging approaches use engineered Pseudomonas putida strains to introduce ethyl groups via cytochrome P450-mediated hydroxylation followed by decarboxylation. While environmentally friendly (85% atom economy), this method remains at lab-scale with yields <50%.

Purification and Characterization

Crude product purification typically involves:

  • Acid-base extraction (pH 2-3) to isolate carboxylic acid

  • Recrystallization from ethanol/water mixtures

  • Final purification via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water)

Advanced characterization employs:

  • ¹⁹F NMR: δ -112 ppm vs CFCl₃, confirming fluorine substitution pattern

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-F)

  • HPLC-MS: m/z 169.07 [M+H]⁺ using ESI+ ionization

Pharmaceutical Applications

Kinase Inhibitor Development

The compound's ability to participate in hydrogen bonding (via -COOH) while maintaining lipophilicity (LogP 2.08) makes it ideal for ATP-binding pocket targeting. Recent studies incorporate it into:

  • JAK2 Inhibitors: Improved selectivity over JAK3 (IC₅₀ 12 nM vs 480 nM) in myeloproliferative disorder treatments

  • EGFR-TK Inhibitors: 18-fold enhanced potency in T790M/L858R mutant lines compared to gefitinib

Prodrug Formulations

Ester derivatives like ethyl 4-bromo-3-fluorobenzoate (CAS 1130165-74-0) demonstrate enhanced blood-brain barrier penetration, with hydrolysis rates of 0.12 hr⁻¹ in human plasma . This property is exploited in:

  • Antipsychotics: 89% higher striatal D₂ receptor occupancy vs non-fluorinated analogs

  • Anticonvulsants: 40% reduction in ED₅₀ for pentylenetetrazole-induced seizures

Material Science Innovations

Polymer Modification

Incorporation into polyimide backbones yields materials with:

  • 23% increase in glass transition temperature (Tg 298°C → 367°C)

  • Dielectric constant reduction to 2.4 (1 MHz) vs 3.1 for baseline
    These properties enable use in 5G millimeter-wave substrates and flexible displays.

EndpointValue (Rat)Classification
Oral LD₅₀2,150 mg/kgWarning (H302)
Dermal IrritationCategory 2H315
Eye IrritationCategory 2AH319
STOT SE 3 (Inhalation)LC₅₀ 4.7 mg/L/4hH335

Chronic exposure studies (28-day) show no-observed-adverse-effect-level (NOAEL) at 50 mg/kg/day, with renal tubular hyperplasia appearing at ≥100 mg/kg/day .

Environmental Fate

Key ecotoxicological parameters:

  • Biodegradation (OECD 301F): 12% in 28 days (persistent)

  • Daphnia magna EC₅₀: 8.7 mg/L (48h)

  • Algal Growth Inhibition: ErC₅₀ 3.4 mg/L (72h)

Proper disposal requires incineration (≥850°C) with acid gas scrubbing to prevent HF emissions .

Future Research Directions

Continuous Flow Synthesis

Microreactor technology could enhance the halogen exchange route by:

  • Reducing reaction time from 18h → 22 minutes

  • Improving yield to 89% via precise temperature control

Targeted Drug Delivery

Conjugation to antibody-drug conjugates (ADCs) using cleavable linkers shows promise in:

  • HER2+ breast cancer models: 73% tumor regression at 3 mg/kg

  • Reduced systemic toxicity (MTD increased from 1.8 → 5.6 mg/kg)

Quantum Chemical Modeling

Recent DFT calculations (B3LYP/6-311++G**) predict:

  • Frontier molecular orbitals: HOMO (-6.42 eV) localized on fluorine, LUMO (-1.89 eV) on carboxyl

  • Fukui indices: f⁻(C4)=0.21, guiding electrophilic attack positions

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